N-(2-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

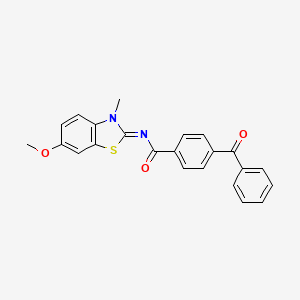

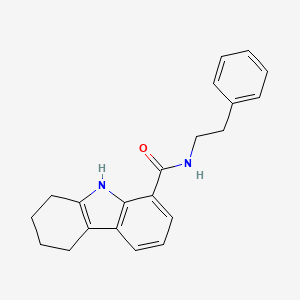

The compound “N-(2-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide” is a complex organic molecule. It contains a carbazole group, which is a tricyclic structure consisting of two benzene rings fused onto a pyrrole ring . The “N-(2-phenylethyl)” part of the name suggests that there is a phenylethyl group attached to the nitrogen atom of the carbazole .

Molecular Structure Analysis

The molecular structure of this compound would be based on the carbazole group, with the phenylethyl group attached to one of the nitrogen atoms. The exact structure would depend on the specific locations of these groups within the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence and location of functional groups, the overall shape of the molecule, and the types of intermolecular forces it can form .Scientific Research Applications

Antimicrobial Activities

Research has indicated the potential antimicrobial activities of derivatives related to N-(2-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide. For instance, a study focused on the synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology demonstrated potential antibacterial and antifungal activities against specific strains such as B. subtilis and A. niger (D. Sowmya et al., 2018). These findings suggest the relevance of exploring carbazole derivatives for developing new antimicrobial agents.

Polymer Science

Carbazole-based monomers, including those structurally related to N-(2-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide, have been utilized in the synthesis of electroactive polymers. Studies on the synthesis and characterization of aromatic polyamides and polyimides bearing pendent carbazole units have shown these materials to exhibit significant thermal stability and electrochemical properties, making them suitable for applications in electrochromic devices and electronics (S. Hsiao et al., 2015). Another research highlighted the electrochromic properties of polyamides with pendent carbazole groups, underlining their potential in developing advanced materials with customizable optical and electronic properties (S. Hsiao et al., 2013).

Organic Synthesis

Efficient asymmetric synthesis of derivatives, including those for treatment against human papillomavirus infections, showcases the chemical versatility and potential pharmaceutical applications of carbazole derivatives (Sharon D. Boggs et al., 2007). This research area is particularly promising for developing novel therapeutic agents.

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-carbazole-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22N2O/c24-21(22-14-13-15-7-2-1-3-8-15)18-11-6-10-17-16-9-4-5-12-19(16)23-20(17)18/h1-3,6-8,10-11,23H,4-5,9,12-14H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPDVKENQULABPG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C3=C(N2)C(=CC=C3)C(=O)NCCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-phenylethyl)-2,3,4,9-tetrahydro-1H-carbazole-8-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-carboxamide](/img/structure/B2546318.png)

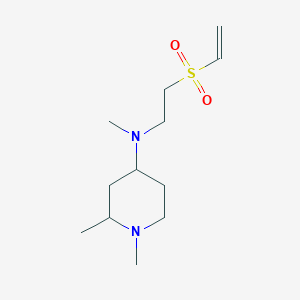

![[(1R,2R)-2-(Methoxymethyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2546323.png)

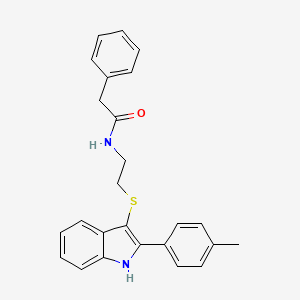

![N-(4-(6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)phenyl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2546335.png)

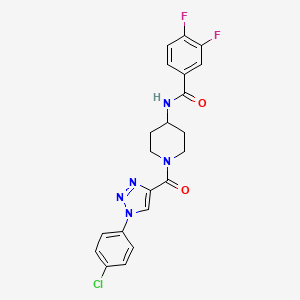

![1,6-Dimethyl-4-[4-(6-phenylpyridazin-3-yl)piperazin-1-yl]pyrazolo[3,4-d]pyrimidine](/img/structure/B2546337.png)